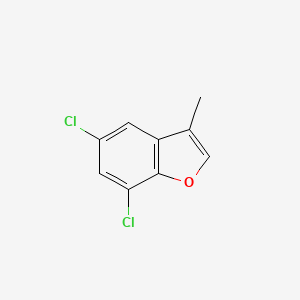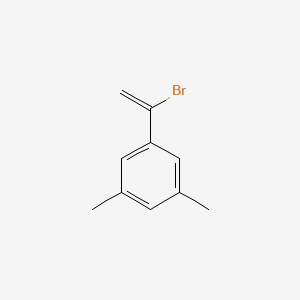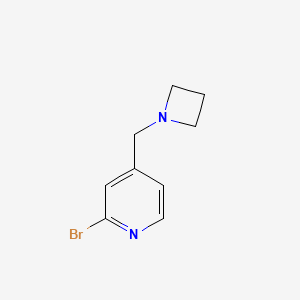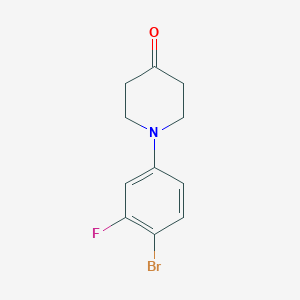
1-(4-Bromo-3-fluorophenyl)-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-fluorophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the phenyl ring, which is attached to a piperidinone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluoroaniline and piperidinone.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with piperidinone under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-3-fluorophenyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, while conditions may involve varying temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-fluorophenyl)-4-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological or pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-fluorophenyl)-4-piperidinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromo-3-fluoroacetophenone and (4-bromo-3-fluorophenyl)carbamic acid benzyl ester share structural similarities.
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring, along with the piperidinone moiety, gives this compound distinct chemical and biological properties that differentiate it from other related compounds.
Eigenschaften
Molekularformel |
C11H11BrFNO |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
1-(4-bromo-3-fluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11BrFNO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
InChI-Schlüssel |
JLNXHZZNOJMAHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
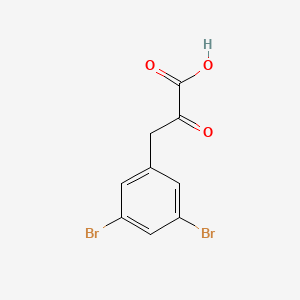
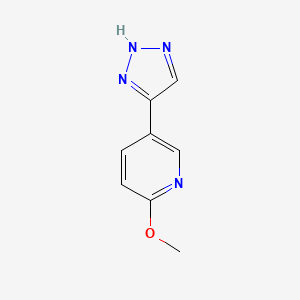

![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
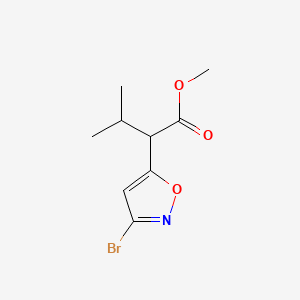
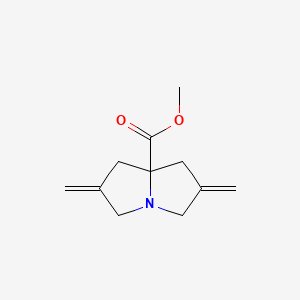
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
